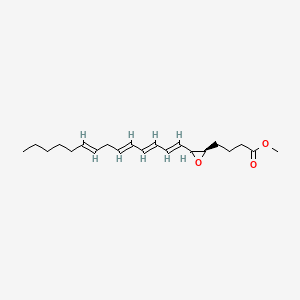

Leukotriene A methyl ester

Description

Overview of the Leukotriene Biosynthetic Pathway and Pivotal Intermediates

The biosynthesis of leukotrienes is initiated by cellular stimuli that activate the enzyme phospholipase A2, which in turn releases arachidonic acid from the cell membrane. researchgate.netdiva-portal.org The free arachidonic acid is then acted upon by the enzyme 5-lipoxygenase (5-LO), in conjunction with the 5-lipoxygenase-activating protein (FLAP). tg.org.auresearchgate.net

The 5-LO enzyme catalyzes a two-step process:

Oxygenation : It first converts arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE). tg.org.aubiosciencepharma.com

Dehydration : It then transforms 5-HPETE into the unstable epoxide, Leukotriene A4 (LTA4). researchgate.netbiosciencepharma.com

LTA4 is a crucial branching point in the pathway. umich.edu It can be metabolized into two distinct classes of leukotrienes through the action of specific enzymes:

Leukotriene A4 hydrolase (LTA4H) : This enzyme converts LTA4 into Leukotriene B4 (LTB4), a potent chemoattractant for immune cells like neutrophils. researchgate.netki.senih.gov

Leukotriene C4 synthase (LTC4S) : This enzyme conjugates LTA4 with glutathione (B108866) to form Leukotriene C4 (LTC4). researchgate.netbiosciencepharma.com LTC4 is subsequently metabolized to LTD4 and LTE4, which are collectively known as cysteinyl leukotrienes. researchgate.netatsjournals.org

The transcellular metabolism of LTA4 is also a significant aspect of this pathway, where LTA4 produced by one cell type (e.g., neutrophils) can be transferred to and processed by another cell type (e.g., platelets or endothelial cells) that may not have 5-LO activity but possesses the necessary downstream enzymes like LTC4S. medchemexpress.comcaymanchem.combiosciencepharma.com

Table 1: Key Enzymes and Intermediates in the Leukotriene Biosynthetic Pathway

| Compound/Enzyme | Role in Pathway |

| Arachidonic Acid | Precursor molecule for leukotriene synthesis. wikipedia.org |

| 5-Lipoxygenase (5-LO) | Key enzyme that initiates the pathway, converting arachidonic acid to 5-HPETE and then to LTA4. medchemexpress.combiosciencepharma.com |

| 5-HPETE | An intermediate hydroperoxy acid formed from arachidonic acid. biosciencepharma.com |

| Leukotriene A4 (LTA4) | Unstable epoxide intermediate, serving as the substrate for LTA4H and LTC4S. medchemexpress.comki.se |

| Leukotriene A4 Hydrolase (LTA4H) | Enzyme that converts LTA4 to LTB4. ki.senih.gov |

| Leukotriene C4 Synthase (LTC4S) | Enzyme that conjugates LTA4 with glutathione to form LTC4. researchgate.netbiosciencepharma.com |

| Leukotriene B4 (LTB4) | A dihydroxy leukotriene with potent chemotactic properties. wikipedia.org |

| Leukotriene C4 (LTC4) | The parent cysteinyl leukotriene. researchgate.net |

Rationale for Methyl Ester Derivatization: Stabilization and Research Utility

The intrinsic chemical instability of Leukotriene A4, a conjugated triene epoxide, presents significant challenges for its use in biochemical and mechanistic studies. medchemexpress.comcaymanchem.com Its free carboxylic acid form is highly prone to rapid non-enzymatic hydrolysis in aqueous media, limiting its experimental utility. umich.edunih.gov To overcome this, researchers utilize methyl ester derivatization, converting LTA4 into Leukotriene A4 methyl ester.

The primary reasons for this derivatization are:

Enhanced Stability : The methyl ester form of LTA4 is significantly more stable than its free acid counterpart, allowing for storage and handling. medchemexpress.comcaymanchem.comcaymanchem.com This increased stability is crucial for conducting controlled experiments.

Controlled Hydrolysis : The biologically active free acid, LTA4, can be readily regenerated from the stable methyl ester form as needed through alkaline hydrolysis immediately before an experiment. nih.govwindows.netnih.gov This allows researchers to have a fresh, active supply of the unstable intermediate.

Substrate for Specific Enzymes : Leukotriene A4 methyl ester can serve as a direct substrate for certain enzymes in the pathway, such as LTC4 synthase, which can conjugate it with glutathione to form LTC4 methyl ester. nih.govnih.govguidetopharmacology.org This property makes it a valuable tool for assaying the activity of these specific enzymes. umich.edu

Mechanistic Probes : While LTA4 methyl ester itself is not a substrate for LTA4 hydrolase, its use in studies has helped to elucidate the mechanisms of enzyme action and inactivation. nih.govpnas.org For example, it has been used in studies of suicide inactivation where the enzyme is irreversibly bound by the substrate or its analogue. ki.se

The process of converting fatty acids and their derivatives to methyl esters is a common strategy in lipid research, often employed to prepare samples for analysis by techniques like gas chromatography-mass spectrometry (GC-MS). nih.govscielo.br

Historical Perspective of Leukotriene A Methyl Ester in Mechanistic Studies

The discovery and structural elucidation of the leukotrienes in the late 1970s and early 1980s opened a new chapter in understanding inflammatory processes. wikipedia.orgbionity.comatsjournals.org The identification of the unstable epoxide LTA4 as the central intermediate was a major breakthrough. atsjournals.org However, its instability posed a significant hurdle for in-depth biochemical investigation.

The synthesis and use of Leukotriene A4 methyl ester became instrumental in advancing the field. Early research focused on preparing LTA4 from its more stable methyl ester to study its enzymatic conversion in cell-free systems. nih.gov These studies were crucial in confirming the enzymatic pathways leading to the formation of LTB4 and LTC4. umich.edunih.gov

Researchers used LTA4 methyl ester to:

Characterize Enzyme Kinetics : By providing a stable precursor, the methyl ester enabled detailed kinetic studies of enzymes like LTC4 synthase. For instance, studies on purified LTC4 synthase from guinea pig lung used LTA4 methyl ester as a substrate to determine kinetic parameters like Km and Vmax and to investigate inhibition by other leukotrienes. nih.govnih.gov

Investigate Enzyme Specificity : Experiments demonstrated that while LTA4 methyl ester was a substrate for LTC4 synthase, it was not converted to LTB4 by LTA4 hydrolase, highlighting the substrate specificity of the hydrolase enzyme which requires the free carboxylate anion. nih.govpnas.org

Elucidate Reaction Mechanisms : The use of LTA4 methyl ester in suicide inactivation studies of LTA4 hydrolase helped identify the peptide fragment of the enzyme that becomes covalently modified, providing insights into the enzyme's active site and catalytic mechanism. ki.se

The availability of a stable, yet readily convertible, form of LTA4 has been indispensable for dissecting the complex enzymatic machinery of leukotriene biosynthesis and for developing assays to screen for potential inhibitors. guidetopharmacology.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

75879-18-4 |

|---|---|

Molecular Formula |

C21H32O3 |

Molecular Weight |

332.5 g/mol |

IUPAC Name |

methyl 4-[(2R)-3-[(1E,3E,5E,8E)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate |

InChI |

InChI=1S/C21H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19-20(24-19)17-15-18-21(22)23-2/h7-8,10-14,16,19-20H,3-6,9,15,17-18H2,1-2H3/b8-7+,11-10+,13-12+,16-14+/t19?,20-/m1/s1 |

InChI Key |

WTKAVFHPLJFCMZ-WUHFFIFTSA-N |

Isomeric SMILES |

CCCCC/C=C/C/C=C/C=C/C=C/C1[C@H](O1)CCCC(=O)OC |

Canonical SMILES |

CCCCCC=CCC=CC=CC=CC1C(O1)CCCC(=O)OC |

Synonyms |

leukotriene A methyl ester leukotriene A methyl ester, (2alpha,3beta(1E,3E,5Z,8Z))-(+-)-isomer leukotriene A methyl ester, (2S-(2alpha,3beta(1E,3E,5Z,8Z)))-isomer leukotriene A4 methyl ester LTA4 ME methyl-(11,12,14,15-(2)H4)-oxidoeicosatetraenoate |

Origin of Product |

United States |

Chemical Synthesis Methodologies for Leukotriene a Methyl Ester and Analogues

Stereoselective Total Synthesis of Leukotriene A Methyl Ester

The total synthesis of this compound requires precise control over the stereochemistry at the epoxide and the geometry of the conjugated triene system. The natural isomer, (5S,6S)-trans-5,6-oxido-7,9-trans-11,14-cis-eicosatetraenoate, has been the primary target of numerous synthetic efforts. sci-hub.seannualreviews.org

The construction of the signature conjugated diene-epoxide system is the cornerstone of any LTA₄ methyl ester synthesis. A predominant strategy involves the coupling of two smaller, stereochemically defined fragments, often through a Wittig reaction, to assemble the carbon backbone, followed by the introduction of the epoxide.

Key synthetic reactions include:

Wittig Reaction: This reaction is frequently used to form the carbon-carbon double bonds of the triene system. For instance, a C11-epoxydienal can be condensed with a C9-phosphonium salt to construct the full C20 skeleton. nih.govresearchgate.net Another approach involves a Wittig reaction between an appropriate phosphorane and a trans-epoxydienal intermediate to yield the final leukotriene structure. mdpi.com

Sharpless Asymmetric Epoxidation: This is a powerful and widely adopted method for introducing the chiral epoxide. researchgate.net The reaction uses a titanium isopropoxide catalyst, a chiral tartrate ester (like diethyl tartrate, DET), and an oxidizing agent (like tert-butyl hydroperoxide, TBHP) to stereoselectively epoxidize a prochiral allylic alcohol. mdpi.comresearchgate.net This method provides access to key chiral epoxy alcohol intermediates with high enantiomeric excess. mdpi.comrsc.orgoup.comthieme-connect.com The predictable stereochemistry, based on the chirality of the tartrate used, makes it invaluable for synthesizing the specific enantiomer of the leukotriene. mdpi.com

Oxidation of Hydroxy Epoxides: Synthetic hydroxy epoxides have been utilized to synthesize the methyl esters of leukotriene A. researchgate.net For example, the conversion of 5-hydroperoxyeicosatetraenoic acid (5-HPETE) methyl ester can yield leukotriene A₄ methyl ester. researchgate.netnih.gov

Ensuring the correct absolute stereochemistry of this compound is critical. Chemists have employed two main strategies: chiral pool synthesis and asymmetric synthesis.

Chiral Pool Synthesis: This approach utilizes readily available, naturally occurring chiral molecules as starting materials. The inherent chirality of the starting material is transferred through the synthetic sequence to the final product.

| Starting Material | Synthetic Utility | Reference(s) |

| D-Ribose | A multistep synthesis starting from an optically active aldehyde ester derived from D-ribose has been used to produce the S(S)-trans-5,6-oxido isomer. sci-hub.se It has also been part of a comprehensive approach to synthesizing various leukotrienes. researchgate.net | sci-hub.seresearchgate.net |

| D-Glucose | Has been successfully used as a chiral precursor for the synthesis of Leukotriene A₄ methyl ester. acs.org | acs.org |

| D-Xylose | Provides a route to chiral epoxides necessary for leukotriene syntheses. acs.org | acs.org |

| (R)-Glycidol | Used as a starting point for the total synthesis of Leukotriene B₄ methyl ester, a related compound, demonstrating the utility of simple chiral epoxides. researchgate.net | researchgate.net |

Asymmetric Synthesis: This strategy creates the desired chirality from achiral or prochiral precursors using a chiral catalyst or auxiliary.

The Sharpless Asymmetric Epoxidation is a prime example, creating the chiral epoxide from an allylic alcohol. mdpi.comthieme-connect.comscispace.comunits.it It has been used in the synthesis of leukotriene antagonists, where the chiral epoxy alcohol is a key intermediate. thieme-connect.com

Chiral Reduction: In the synthesis of leukotriene antagonists, the asymmetric reduction of a prochiral ketone using reagents like B-chlorodiisopinocampheylborane has been employed to establish a key chiral center. scispace.comunits.it

Strategies for Diene-Epoxide Formation

Synthesis of Deuterated and Isotopically Labeled this compound for Quantitative Analysis

Isotopically labeled versions of this compound are indispensable as internal standards for accurate quantification of endogenous leukotrienes in biological samples using mass spectrometry. nih.govresearchgate.net

Methods have been developed to incorporate heavy isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N).

Deuterium Labeling: C-20 trideuterated Leukotriene A₄ methyl ester has been prepared via a Wittig condensation between a deuterated C9-phosphonium salt and a C11-epoxydienal. nih.govresearchgate.net The introduction of deuterium at the C-20 position ensures its stability throughout various chemical reactions. nih.govresearchgate.net A tetradeuterated version, methyl-[11,12,14,15-²H₄]-(5S,6S)-oxido-(7E,9E,11Z,14Z)-eicosatetraenoate, has also been synthesized. nih.gov

Carbon-13 and Nitrogen-15 Labeling: For labeling the cysteinyl leukotrienes derived from LTA₄, a common strategy is to synthesize glutathione (B108866) containing ¹³C and ¹⁵N isotopes within the cysteine residue. nih.gov This isotopically labeled glutathione is then reacted with commercially available Leukotriene A₄ methyl ester to produce the labeled Leukotriene C₄ methyl ester, which can be subsequently converted to other labeled cysteinyl leukotrienes. nih.gov

Design and Synthesis of Structurally Modified Analogues and Derivatives of this compound

The synthesis of analogues of this compound is a powerful tool for probing the function of enzymes involved in the leukotriene pathway and for investigating the biological mechanisms of leukotrienes.

Analogues are often designed to act as inhibitors of key enzymes in leukotriene biosynthesis, such as 5-lipoxygenase (5-LO) and LTA₄ hydrolase.

LTA₃ Methyl Ester: This analogue acts as a suicide inhibitor of LTA₄ hydrolase. scbt.com

Caffeic Acid Phenethyl Ester (CAPE) Analogues: CAPE and its synthesized amide analogues are potent inhibitors of 5-LO activity and leukotriene biosynthesis. scienceopen.complos.org The rationale for creating amide-linked analogues is to increase stability against hydrolysis by esterases. plos.org

Carboxyl Group Replacements: In the development of 5-lipoxygenase inhibitors, analogues of 5,6-dehydroarachidonic acid were synthesized where the carboxyl group was replaced by nonanionic groups, such as a carboxamide. acs.org This demonstrated that an anionic group was not strictly necessary for enzyme interaction. acs.org

Boswellic Acid Analogues: In a study of boswellic acids as 5-lipoxygenase inhibitors, a methyl ester analogue of 11-keto-β-boswellic acid (KBA) was synthesized but was found to have no inhibitory potential, highlighting the importance of the free carboxyl group for the activity of that particular compound class. researchgate.net

| Analogue Type | Target Enzyme | Key Finding | Reference(s) |

| LTA₃ methyl ester | LTA₄ hydrolase | Acts as a suicide inhibitor. | scbt.com |

| CAPE Amide Analogue | 5-Lipoxygenase | Potent inhibitor with potentially greater stability than the ester parent compound. | scienceopen.complos.org |

| 5,6-Dehydroarachidonate Amide | 5-Lipoxygenase | Neutral analogue that still acts as a potent inactivator. | acs.org |

| KBA Methyl Ester | 5-Lipoxygenase | Lacked inhibitory activity, indicating the free carboxyl is essential for this scaffold. | researchgate.net |

To understand the intricate interactions between leukotrienes and proteins, researchers synthesize probes that mimic the natural substrate but possess features allowing for easier study. The inherent instability of LTA₄ makes stable analogues particularly valuable. nih.gov

Stable Product Analogues: To investigate the binding of LTA₄ to its conjugating enzyme, leukotriene C₄ synthase (LTC4S), stable product analogues have been synthesized. nih.gov These molecules, such as hexyl-glutathione, contain a lipid tail of varying length to mimic the fatty acid backbone of LTA₄. By determining the crystal structure of the enzyme in complex with these analogues, researchers can gain insights into how the natural substrate binds in the active site and propose models for its mechanism of action. nih.gov

Use of Methyl Ester for Assays: Leukotriene A₄ methyl ester is often preferred over the free acid as a substrate in cell-free enzyme assays. umich.edu This is because the methyl ester is more stable, is not a substrate for the competing enzyme epoxide hydrolase (which forms LTB₄), and results in a lower background signal in the assay. umich.edu Several glutathione transferases have been shown to effectively catalyze the conversion of LTA₄ methyl ester to LTC₄ monomethyl ester. nih.gov

Enzymatic Biotransformations and Pathway Intermediacy of Leukotriene a Methyl Ester

Substrate Specificity and Kinetic Characterization of Leukotriene A4 Hydrolase (LTA4H) Interactions

LTA4H is a bifunctional zinc metalloenzyme that plays a pivotal role in the inflammatory process. uniprot.org It exhibits both epoxide hydrolase and aminopeptidase (B13392206) activities. uniprot.orgmdpi.com The enzyme's interaction with Leukotriene A methyl ester has been a subject of detailed investigation, revealing key aspects of its catalytic function and regulation.

Epoxide Hydrolysis Mechanism and Product Formation (LTB4)

The primary enzymatic function of LTA4H is the hydrolysis of the epoxide moiety of LTA4 to form Leukotriene B4 (LTB4), a potent chemoattractant for leukocytes. mdpi.compnas.org The catalytic mechanism involves the coordination of the epoxide oxygen to a zinc ion and the involvement of key amino acid residues, including Glu271, Asp375, and Tyr383, along with catalytic water molecules. pnas.orgebi.ac.uk This process facilitates the opening of the epoxide ring and the subsequent stereospecific addition of a hydroxyl group at the C12 position, leading to the formation of LTB4. pnas.orgnih.gov

High-resolution crystal structures of LTA4H in complex with its substrate LTA4 have provided significant insights into this unique epoxide hydrolase mechanism. pnas.org The binding of the substrate induces conformational changes in the enzyme, involving domain movements that gate a hydrophobic cavity for the entry of LTA4, followed by an induced fit. pnas.org The aliphatic tail of the substrate occupies this hydrophobic tunnel. pnas.org

Suicide Inactivation Phenomena by this compound

A notable characteristic of the interaction between LTA4H and its substrates, including this compound, is the phenomenon of suicide inactivation. nih.govresearchgate.net This process, also described as mechanism-based inactivation, occurs as the enzyme catalyzes the formation of LTB4. nih.govaai.org The inactivation is proportional to the substrate concentration and the amount of LTB4 formed. nih.gov

Studies with human erythrocytes have shown that this compound acts as a site-directed inactivator of LTA4H, with an apparent inactivation constant (KI) of 25 μM and a first-order rate constant (ki) of 0.1 min-1. nih.gov During this process, the substrate becomes covalently bound to the enzyme, leading to a loss of catalytic activity. nih.govresearchgate.net Electrophoretic analysis has confirmed the incorporation of radiolabeled this compound into LTA4H, which is linearly related to the enzyme's inactivation. nih.gov While initially considered a mechanism-based process, further research suggests that the substrate-mediated inactivation of LTA4H may also conform to an affinity-labeling mechanism. researchgate.net

Structural Determinants of LTA4H-Leukotriene A Methyl Ester Binding

The binding of this compound to LTA4H is dictated by the specific structural features of the enzyme's active site. LTA4H possesses a deep, bent, and narrow hydrophobic pocket that accommodates the substrate. mdpi.com This cavity, approximately 6–7 Å wide and 15 Å deep, is lined with hydrophobic amino acids. mdpi.com

Key structural elements for substrate binding include a carboxylate recognition site formed by Arg563 and Lys565. researchgate.net Within the hydrophobic pocket, a hydrophilic patch composed of Gln-134, Tyr-267, and Asp-375 is also present. nih.gov Asp-375, in particular, has been identified as a critical residue for the epoxide hydrolase activity, playing a role in the stereoselective introduction of the 12R-hydroxyl group. nih.gov The interaction between the triene moiety of the substrate and tyrosine residues, such as Tyr267 and Tyr378, through π-π stacking is crucial for maintaining the correct substrate conformation during catalysis. nih.gov

Substrate Specificity and Kinetic Characterization of Leukotriene C4 Synthase (LTC4S) Interactions

LTC4S is an integral membrane protein that catalyzes the conjugation of LTA4 with glutathione (B108866) (GSH) to produce Leukotriene C4 (LTC4), the parent molecule of the cysteinyl leukotrienes. nih.govplos.org These molecules are potent mediators of asthma and other inflammatory conditions. nih.govplos.org

Glutathione Conjugation Mechanism and Product Formation (LTC4 methyl ester)

The catalytic reaction of LTC4S involves the conjugation of the epoxide LTA4 with the tripeptide glutathione at the C6 position, resulting in the formation of LTC4. plos.org When this compound is used as a substrate, the product formed is LTC4 methyl ester. jci.org The enzyme belongs to the MAPEG (membrane-associated proteins in eicosanoid and glutathione metabolism) family. semanticscholar.org Structural and mutational studies have highlighted the importance of specific residues, such as Arg-104, in coordinating and activating the glutathione molecule for the nucleophilic attack on the epoxide. nih.gov

Comparison of this compound vs. LTA4 as LTC4S Substrates

Both this compound and its free acid form, LTA4, are effective substrates for LTC4S. Kinetic studies with purified human and mouse recombinant LTC4S have provided a comparison of their substrate efficiencies.

For the purified human recombinant enzyme, the Km value for this compound was determined to be 7.6 μM, while for LTA4 free acid, it was 3.6 μM. rhea-db.org The corresponding Vmax values were 2.5 and 1.3 μmol/min/mg of protein, respectively. rhea-db.org Similarly, for the purified recombinant mouse enzyme, the Km values were 10.3 μM for this compound and 2.5 μM for LTA4, with Vmax values of 2.3 and 1.2 μmol/min/mg of protein, respectively. rhea-db.org These data indicate that while both are readily utilized by the enzyme, there are species-specific differences in the kinetic parameters. Further studies have reported a Km for LTA4 with human LTC4S to be around 30-40 µM. nih.govacs.org

Table 1: Kinetic Parameters of Human and Mouse LTC4S with LTA4 Methyl Ester and LTA4

| Enzyme Source | Substrate | Km (μM) | Vmax (μmol/min/mg) |

|---|---|---|---|

| Human (recombinant) | This compound | 7.6 | 2.5 |

| Human (recombinant) | Leukotriene A4 | 3.6 | 1.3 |

| Mouse (recombinant) | This compound | 10.3 | 2.3 |

| Mouse (recombinant) | Leukotriene A4 | 2.5 | 1.2 |

Data sourced from reference rhea-db.org

Table 2: Compound Names

| Compound Name | Abbreviation |

|---|---|

| This compound | |

| Leukotriene A4 | LTA4 |

| Leukotriene B4 | LTB4 |

| Leukotriene C4 | LTC4 |

| Leukotriene C4 methyl ester | |

| Glutathione | GSH |

| Leukotriene A4 Hydrolase | LTA4H |

Interaction with Other Eicosanoid-Metabolizing Enzymes in Cellular Extracts

This compound (LTA4-ME), a more stable chemical derivative of the highly reactive Leukotriene A4 (LTA4), serves as a substrate for specific enzymes within the eicosanoid metabolic pathway, although its interaction is highly selective. medchemexpress.comcaymanchem.com In cellular extracts, its biotransformation is primarily mediated by certain classes of glutathione S-transferases (GSTs), while other key enzymes in the leukotriene cascade show limited or no activity towards the esterified form.

Research using cytosolic fractions from rat liver has demonstrated that several GST isoenzymes can catalyze the conjugation of glutathione to LTA4-ME, yielding Leukotriene C4 monomethyl ester. nih.gov Among the six major basic cytosolic GSTs studied, glutathione transferase 4-4 exhibited the highest catalytic efficiency. nih.gov In contrast, the microsomal glutathione transferase from the liver was found to be inactive with LTA4 methyl ester as a substrate. researchgate.net This highlights a compartmental and isoform-specific interaction.

The enzymatic activity of various rat liver cytosolic glutathione transferases in the conversion of LTA4 methyl ester is detailed below.

| Enzyme | Vmax (nmol x min⁻¹ x mg protein⁻¹) |

| Glutathione Transferase 4-4 | 615 |

| Glutathione Transferase 3-4 | 160 |

| Glutathione Transferase 1-1 | < 20 |

| Glutathione Transferase 1-2 | < 20 |

| Glutathione Transferase 2-2 | < 20 |

| Glutathione Transferase 3-3 | < 20 |

| Data sourced from a study on the transformation of leukotriene A4 methyl ester by cytosolic rat glutathione transferases at 30°C in the presence of 5 mM glutathione. nih.gov |

Conversely, LTA4 hydrolase, the enzyme responsible for converting LTA4 to Leukotriene B4 (LTB4), does not appear to process the methyl ester derivative directly. Studies using the supernatant fraction from sonified rat basophilic leukemia cells, which contains epoxide hydrolase activity, showed that this fraction did not metabolize the ester of LTA4 to LTB4. nih.gov This indicates that hydrolysis of the methyl ester to the free acid is a prerequisite for conversion by LTA4 hydrolase in this system. nih.gov

Furthermore, in functional assays, LTA4 methyl ester was found to increase the rate of calcium influx in rabbit neutrophils, suggesting an interaction with cellular machinery that influences ion homeostasis, which is closely linked to the biological activities of lipoxygenase products. nih.gov

Role as a Precursor for Intracellular Leukotriene Formation in Defined Experimental Systems

The primary utility of this compound in experimental biology stems from its chemical stability compared to its highly unstable free acid counterpart, LTA4. caymanchem.comglpbio.combiomol.com This stability allows LTA4-ME to be used as a reliable precursor to generate LTA4 in situ for studying intracellular leukotriene synthesis in various cell systems. windows.net The methyl ester is typically hydrolyzed, often using alkaline conditions, to the free acid immediately before its introduction into a biological experiment. windows.netcore.ac.uk

Once hydrolyzed to LTA4, it is readily converted by cellular enzymes into downstream bioactive leukotrienes. For instance, early studies demonstrated that hydrolyzed LTA4-ME is enzymatically converted to a mixture of Leukotriene C4 (LTC4) and 11-trans leukotriene C4 by murine mastocytoma cells. annualreviews.org In parallel experiments, polymorphonuclear leukocytes utilized the same precursor to synthesize Leukotriene B4 (LTB4). annualreviews.org

This precursor role is critical in studying transcellular metabolism, where one cell type generates LTA4 and a neighboring cell takes it up for further conversion. In a model of diabetic retinopathy, retinas from diabetic mice incubated with LTA4 (prepared from the methyl ester) generated significantly more LTB4 than retinas from non-diabetic controls, pointing to an enhanced metabolic capability in the diseased state. nih.gov Similarly, mouse retinal microvascular endothelial cells were shown to produce both LTB4 and LTC4 when supplied with exogenous LTA4. nih.gov

The table below summarizes various experimental systems where LTA4-ME or its hydrolysate served as a precursor for leukotriene synthesis.

| Experimental System | Cell Type(s) | Precursor Form Used | Primary Products Formed |

| Murine Mastocytoma Cells | Mastocytoma cells | Hydrolyzed LTA4-ME | Leukotriene C4, 11-trans leukotriene C4 |

| Polymorphonuclear Leukocytes | Leukocytes | Hydrolyzed LTA4-ME | Leukotriene B4 |

| Filarial Parasite Enzyme System | N/A (Enzyme preparation) | LTA4-ME | Leukotriene C4 methyl ester |

| Diabetic Retinopathy Model | Mouse retinal tissue | Hydrolyzed LTA4-ME | Leukotriene B4 |

| Retinal Endothelial Cells | Mouse retinal microvascular endothelial cells | Hydrolyzed LTA4-ME | Leukotriene B4, Leukotriene C4 |

| Keratinocyte-Neutrophil Co-culture | Human keratinocytes and neutrophils | Hydrolyzed LTA4-ME | Leukotriene B4 |

| This table compiles findings from multiple research studies. core.ac.ukannualreviews.orgnih.govresearchgate.net |

Interestingly, some enzymatic systems can utilize the methyl ester directly. A glutathione S-transferase from the filarial parasite Onchocerca volvulus was found to catalyze the formation of Leukotriene C4 methyl ester directly from LTA4 methyl ester and glutathione, demonstrating a direct biotransformation pathway without prior hydrolysis. researchgate.net

Cellular and Subcellular Mechanistic Investigations of Leukotriene a Methyl Ester

Modulation of Cellular Signaling Pathways by Leukotriene A Methyl Ester and its Metabolites (e.g., LTB4, LTC4)

The biological effects of this compound are exerted indirectly through its conversion to LTB4 and LTC4, which in turn activate distinct signaling pathways.

Indirect G-Protein Coupled Receptor (GPCR) Activation Mechanisms

This compound itself does not directly activate GPCRs. Instead, its downstream metabolites, LTB4 and the cysteinyl leukotrienes (LTC4, LTD4, LTE4), are potent ligands for specific GPCRs. wikipedia.org

LTB4 Receptors (BLT1 and BLT2): LTB4, formed from LTA4 by the enzyme LTA4 hydrolase, binds to two high-affinity GPCRs, BLT1 and BLT2. oup.comglpbio.com BLT1 is a high-affinity receptor primarily expressed on leukocytes, such as neutrophils and macrophages, and mediates many of the pro-inflammatory actions of LTB4, including chemotaxis. wikipedia.orgpnas.orgahajournals.org BLT2 is a lower-affinity receptor with a broader expression pattern. oup.compnas.org Activation of these receptors, particularly BLT1, couples to Gi and Gq classes of G proteins, leading to the inhibition of adenylyl cyclase and an increase in intracellular calcium. pnas.org

Cysteinyl Leukotriene Receptors (CysLT1 and CysLT2): LTC4, produced by the conjugation of LTA4 with glutathione (B108866), along with its metabolites LTD4 and LTE4, binds to CysLT receptors. nih.govnih.gov The CysLT1 receptor is potently activated by LTD4, followed by LTC4, and to a much lesser extent, LTE4. nih.govnih.govwikipedia.org It is a key mediator of allergic and hypersensitivity reactions. wikipedia.org The CysLT2 receptor is activated with roughly equal potency by LTC4 and LTD4. nih.govnih.gov Both CysLT1 and CysLT2 are GPCRs that couple to G-proteins, such as the Gq alpha subunit, to initiate downstream signaling. wikipedia.org

The process begins with the cellular uptake and hydrolysis of this compound to LTA4, followed by enzymatic conversion to LTB4 or LTC4, which then act as extracellular ligands for their respective GPCRs on target cells. windows.netcaymanchem.com

Intracellular Calcium Flux Modulation in Experimental Cell Lines

A primary consequence of GPCR activation by LTB4 and CysLTs is the mobilization of intracellular calcium ([Ca2+]i), a critical second messenger.

LTB4-mediated Calcium Flux: LTB4 is a potent inducer of calcium mobilization in various cell types, including neutrophils, eosinophils, and osteoclast precursors. nih.govaai.org Upon binding to BLT1 and BLT2 receptors, LTB4 activates phospholipase C (PLC). nih.gov PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. nih.gov This initial release is often followed by an influx of extracellular calcium through store-operated calcium channels, such as the calcium release–activated channel (CRAC). nih.gov Studies in human peripheral blood mononuclear cells (PBMCs) have shown that LTB4 induces calcium flux peaks within seconds of stimulation. nih.gov Similarly, in guinea pig gastric chief cells, LTB4 caused a dose-dependent increase in cytoplasmic free calcium. nih.gov

CysLT-mediated Calcium Flux: Cysteinyl leukotrienes, particularly LTD4 and LTC4, also trigger robust increases in intracellular calcium. In human mast cells, both LTD4 and LTE4 induce calcium influx through the CysLT1 receptor. researchgate.net Studies using human cord-blood-derived mast cells demonstrated that LTC4, LTD4, and even UDP (acting on the CysLT1 receptor) cause concentration-dependent calcium fluxes. pnas.org In intestinal epithelial cells, LTD4 is known to increase intracellular calcium concentrations. physiology.org This effect is also mediated by PLC activation following CysLT receptor engagement. nih.gov

| Metabolite | Receptor(s) | Experimental Cell Line / System | Key Findings | Reference |

|---|---|---|---|---|

| LTB4 | BLT1, BLT2 | Human Peripheral Blood Mononuclear Cells (PBMCs) | Induces calcium flux peaks ~20 seconds post-stimulation via PLC and CRAC channels. | nih.gov |

| LTB4 | BLT1 | Wild-type (WT) and GRK6-/- Mouse Neutrophils | Induces a rapid and robust increase in intracellular calcium, peaking within 10-15 seconds. | aai.org |

| LTD4, LTE4 | CysLT1R | Human Mast Cells (LAD2) | Induces calcium influx; effect is augmented by PKC inhibition. | researchgate.net |

| LTC4, LTD4 | CysLT1R | Human Cord-Blood-Derived Mast Cells | Causes concentration-dependent calcium fluxes. | pnas.org |

| LTD4 | Not specified | Intestinal Epithelial Cells | Known to increase intracellular Ca++ concentrations. | physiology.org |

| LTB4, LTC4, LTD4, LTE4 | LTB4 & LTD4 receptors | Guinea Pig Gastric Chief Cells | Caused a dose-dependent increase in cytoplasmic free calcium and IP3 concentration. | nih.gov |

Activation of Protein Kinases and Phosphatases in Cultured Cells

The signaling cascades initiated by LTB4 and CysLTs downstream of GPCR activation and calcium flux involve the activation of various protein kinases and phosphatases, which phosphorylate or dephosphorylate target proteins to modulate cellular functions.

Protein Kinase C (PKC): Both LTB4 and CysLT signaling pathways involve the activation of Protein Kinase C (PKC). The generation of DAG following PLC activation is a key step in recruiting and activating PKC isoforms. researchgate.net In guinea-pig eosinophils, LTB4-induced activation of the NADPH oxidase was shown to be dependent on PKC. portlandpress.com In human mast cells, cysteinyl leukotrienes were found to activate both PKCα and PKCε isoforms, which then differentially regulate downstream inflammatory signals. researchgate.net Interestingly, PKC can also exert feedback regulation; in human neutrophils, PKC activators were found to inhibit the binding of LTB4 to its high-affinity receptors, suggesting a mechanism for desensitization. nih.gov

Mitogen-Activated Protein Kinases (MAPKs): LTB4 has been shown to induce the phosphorylation and activation of several MAPKs, including ERK1/2, JNK1/2, and p38, in human monocytic cells. oup.com This activation is dependent on BLT1 and BLT2 receptors. oup.com

Other Kinases: In intestinal epithelial cells, LTD4-mediated signaling involves the activation of a Ca++-dependent PKCα, which in turn phosphorylates Raf kinase inhibitor protein (RKIP). physiology.org This leads to the subsequent activation of the cAMP-activated protein kinase A (PKA) pathway. physiology.org

Impact on Lipid Mediator Networks in In Vitro Cellular Models

The introduction of this compound into a cellular system can significantly influence the broader network of lipid mediators. As LTA4 is a central branching point in the 5-lipoxygenase pathway, its availability affects the balance between the production of LTB4 and the CysLTs. atsjournals.org

Mechanistic Studies on Immune Cell Function Modulation (e.g., chemotaxis, degranulation)

The primary metabolites of LTA4, particularly LTB4, are powerful modulators of immune cell function.

Elucidation of Chemotactic Responses Elicited by this compound Metabolites

Chemotaxis, the directed migration of cells toward a chemical gradient, is a hallmark function of LTB4. wikipedia.org

Neutrophil Chemotaxis: LTB4 is one of the most potent chemoattractants for neutrophils. wikipedia.orgpnas.org It induces neutrophils to migrate to sites of inflammation by activating the BLT1 receptor. wikipedia.orgahajournals.org This interaction triggers downstream signaling, including actin polymerization, which is essential for cell motility. aai.org Studies have repeatedly demonstrated that LTB4 stimulates a concentration-dependent chemotactic response in human neutrophils. pnas.org The chemotactic effect of LTB4 is so potent that it is often used as the positive control against which the inhibitory effects of anti-inflammatory compounds, like lipoxins, are measured. nih.govaai.org

Other Immune Cells: While best known for its effect on neutrophils, LTB4 also acts as a chemoattractant for other immune cells, including monocytes and T cells. oup.comahajournals.org Cysteinyl leukotrienes can also promote the migration of immune cells like eosinophils. smolecule.com

The process is initiated when LTA4, derived from its methyl ester, is converted to LTB4. nih.gov LTB4 is then released and establishes a concentration gradient that is sensed by neutrophils and other immune cells, guiding them to the source. wikipedia.org

| Cell Type | Key Metabolite | Receptor | Observed Effect | Reference |

|---|---|---|---|---|

| Human Neutrophils | LTB4 | BLT1 | Potent chemoattractant, induces migration to inflammatory sites. | wikipedia.orgpnas.org |

| Mouse Neutrophils | LTB4 | BLT1 | Increased chemokinetic and chemotactic responses; prolonged actin polymerization. | aai.org |

| Human Monocytes | LTB4 | BLT1, BLT2 | Mediates chemotaxis. | oup.com |

| Human Eosinophils | LTE4 (via methyl ester) | CysLT Receptors | Promotes migration. | smolecule.com |

Investigation of Inflammatory Cell Activation Processes

Leukotriene A4 (LTA4), and by extension its methyl ester, plays a crucial role in the activation of various inflammatory cells. While LTA4 itself is not the final effector molecule, it serves as a critical substrate for the generation of potent inflammatory mediators like Leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, LTE4). wikipedia.orgunina.it The activation of inflammatory cells is often initiated by stimuli that lead to the release of arachidonic acid from cell membranes, which is then converted to LTA4 by the enzyme 5-lipoxygenase (5-LO). caymanchem.comwikipedia.orgnih.gov

A key aspect of LTA4's role in inflammation is the process of transcellular biosynthesis . This occurs when a donor cell, typically a neutrophil, synthesizes and releases LTA4, which is then taken up by a neighboring acceptor cell that may lack 5-LO but possesses the downstream enzymes to convert LTA4 into bioactive leukotrienes. caymanchem.comnih.govnih.gov For instance, platelets, which lack 5-LO, can take up neutrophil-derived LTA4 and convert it to LTC4, a potent bronchoconstrictor and mediator of increased vascular permeability. nih.govcaymanchem.com This intercellular communication significantly amplifies the inflammatory response.

Studies using LTA4 methyl ester have helped to elucidate these pathways. For example, research has shown that LTA4 methyl ester can be used to demonstrate the "suicide" inactivation of LTA4 hydrolase in human erythrocytes, a process that has implications for regulating cellular LTB4 formation. nih.govresearchgate.net In these experiments, the loss of enzymatic activity was proportional to the concentration of the substrate, highlighting a specific, mechanism-based inactivation. nih.govresearchgate.net

The activation of inflammatory cells by leukotrienes involves their interaction with specific G protein-coupled receptors (GPCRs). nih.govlipotype.com LTB4 primarily acts on BLT1 and BLT2 receptors to recruit neutrophils to sites of inflammation, while cysteinyl leukotrienes act on CysLT1 and CysLT2 receptors to mediate effects like smooth muscle contraction and increased vascular permeability. wikipedia.org

Table 1: Key Inflammatory Cells and their Interaction with LTA4-derived Mediators

| Inflammatory Cell | Primary LTA4-derived Mediator | Key Receptor(s) | Primary Pro-inflammatory Function |

|---|---|---|---|

| Neutrophils | Leukotriene B4 (LTB4) | BLT1, BLT2 | Chemotaxis, recruitment to inflammatory sites. wikipedia.org |

| Eosinophils | Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) | CysLT1, CysLT2 | Contribute to allergic inflammation and asthma. wikipedia.org |

| Mast Cells | Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) | CysLT1, CysLT2 | Mediate allergic reactions, bronchoconstriction. wikipedia.org |

| Macrophages | Both LTB4 and Cysteinyl Leukotrienes | BLT and CysLT Receptors | Amplify inflammatory responses. nih.gov |

| Platelets (via transcellular biosynthesis) | Leukotriene C4 (LTC4) | CysLT Receptors | Contribute to inflammation and vascular changes. nih.gov |

Role in Inflammatory Signal Transduction Pathways in Pre-clinical Animal Models

Pre-clinical animal models have been instrumental in understanding the in vivo consequences of LTA4-mediated signaling in inflammatory diseases.

In Vivo Investigations of Inflammatory Responses Induced by this compound Precursors

The administration of precursors of this compound, or the induction of conditions that lead to its endogenous production, has been shown to elicit significant inflammatory responses in animal models. For instance, in a mouse model of inflammatory arthritis, the transcellular biosynthesis of LTB4 from neutrophil-derived LTA4 by synovial fibroblasts was shown to be a critical driver of the disease. nih.govaai.org Chimeric mice studies revealed that radioresistant cells in the joint tissue, primarily fibroblast-like synoviocytes (FLS), can convert exogenous LTA4 into LTB4, thereby amplifying inflammation and contributing to cartilage erosion. nih.govaai.org

Furthermore, in a rat model of pre-eclampsia induced by L-NG-Nitro arginine methyl ester (L-NAME), the leukotriene receptor antagonist montelukast (B128269) was shown to ameliorate the condition, suggesting a role for leukotriene-mediated signaling in the pathophysiology of this disease. nih.gov While this study did not directly use LTA4 methyl ester, it highlights the downstream consequences of the pathway in which LTA4 is a central intermediate.

Studies have also utilized models of peritonitis in mice, where the administration of inflammatory stimuli like zymosan leads to the production of leukotrienes and subsequent neutrophil infiltration and increased vascular permeability. unina.it Inhibitors of the 5-LO pathway have been shown to be effective in reducing these inflammatory parameters in vivo. unina.it

Impact on Tissue Remodeling Mechanisms in Experimental Models

The inflammatory signaling cascades initiated by LTA4-derived mediators can lead to significant tissue remodeling, particularly in chronic inflammatory conditions like asthma. In a rat model of allergen-induced airway remodeling, it was demonstrated that cysteinyl leukotrienes play a crucial role in promoting airway smooth muscle hyperplasia, epithelial cell proliferation, and goblet cell proliferation. ersnet.org The administration of LTD4, a downstream product of LTA4, was able to reproduce these remodeling changes, and these effects were blocked by a cysteinyl leukotriene receptor antagonist. ersnet.org This indicates that the LTA4 pathway is a key driver of the structural changes observed in asthmatic airways.

In the context of inflammatory arthritis, the LTA4-LTB4 axis not only promotes inflammation but also alters the invasive behavior of synovial fibroblasts. nih.govaai.org This contributes to the formation of an erosive pannus that degrades cartilage and bone, a hallmark of destructive arthritis. aai.org

Table 2: Research Findings on this compound and its Precursors in Pre-clinical Models

| Experimental Model | Key Findings | Implication for Tissue Remodeling |

|---|---|---|

| Mouse model of inflammatory arthritis | Transcellular biosynthesis of LTB4 by synovial fibroblasts from neutrophil-derived LTA4 drives arthritis. nih.govaai.org | Promotes synovial inflammation and cartilage erosion. nih.govaai.org |

| Rat model of allergen-induced airway remodeling | Cysteinyl leukotrienes mediate airway smooth muscle hyperplasia and epithelial changes. ersnet.org | Contributes to the structural changes characteristic of chronic asthma. ersnet.org |

| Mouse model of diabetic retinopathy | Retinal cells can produce LTB4 from exogenous LTA4, and high glucose enhances this process. nih.gov | May contribute to retinal inflammation and capillary degeneration. nih.gov |

Advanced Analytical Strategies for the Characterization and Quantification of Leukotriene a Methyl Ester in Biological Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the analysis of eicosanoids, including LTA4-ME, offering high sensitivity and specificity. mdpi.comnih.gov Method development typically involves optimizing chromatographic separation on a C18 reversed-phase column and fine-tuning mass spectrometer parameters for maximum sensitivity. mdpi.comnih.gov Eicosanoids, possessing a free carboxylic acid group, ionize efficiently in the negative ionization mode. nih.gov

Isotope Dilution Mass Spectrometry Approaches Utilizing Labeled Standards

For precise quantification, especially in complex biological matrices, isotope dilution mass spectrometry is the gold standard. nih.gov This technique involves spiking the sample with a known concentration of a stable isotope-labeled internal standard. Deuterated versions of LTA4 methyl ester, such as LTA4-d5 methyl ester, are commercially available for this purpose. bertin-bioreagent.comcaymanchem.com These standards, containing deuterium (B1214612) atoms at specific positions, are chemically identical to the analyte but have a different mass, allowing for accurate quantification by correcting for sample loss during preparation and for matrix effects during analysis. bertin-bioreagent.comcaymanchem.com

Fragmentation Pattern Analysis for Structural Elucidation of Leukotriene A Methyl Ester and its Metabolites

Tandem mass spectrometry (MS/MS) is crucial for the structural elucidation of LTA4-ME and its metabolites. By selecting the precursor ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. For instance, in a study analyzing LTA4 stability, stable derivatives were monitored using specific mass transitions. The fragmentation of 5-OH, 12-EtO-LTB4s and 5,6-(EtO,OH)-ETEs was monitored at m/z 363.3 → m/z 317.2, representing the loss of an ethoxy substituent. nih.gov This fragmentation data provides a high degree of confidence in the identification of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Derivatized this compound

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of leukotrienes. nih.gov However, due to their low volatility, leukotrienes require derivatization prior to analysis. jfda-online.com This typically involves converting the carboxylic acid group to a more volatile ester, such as a methyl ester or a pentafluorobenzyl (PFB) ester. nih.govlipidmaps.org Hydroxyl groups are often converted to trimethylsilyl (B98337) (TMS) ethers. lipidmaps.orgsemanticscholar.org These derivatization steps increase the thermal stability and volatility of the analyte, making it amenable to GC separation and subsequent mass spectrometric detection. jfda-online.comlipidmaps.org For example, the analysis of γ-glutamyl peptides involved derivatization to their methyl ester pentafluoropropionyl (Me-PFP) derivatives for GC-MS analysis. nih.govchromatographyonline.com

High-Performance Liquid Chromatography (HPLC) with UV Detection for Purity Assessment and Quantification

High-performance liquid chromatography (HPLC) with UV detection is a widely used technique for the purity assessment and quantification of LTA4-ME. nih.govnih.gov The conjugated triene system in the leukotriene structure results in a characteristic UV absorption maximum around 279-282 nm. caymanchem.comcaymanchem.comvulcanchem.com This property allows for sensitive detection and quantification. HPLC methods often utilize reversed-phase C18 columns. nih.gov Studies have shown that the conditions of hydrolysis of LTA4 methyl ester can affect the yield of LTA4, and HPLC-UV is instrumental in monitoring these reactions and assessing the purity of the final product. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Conformation Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural confirmation of LTA4-ME. nih.gov While less sensitive than mass spectrometry, NMR provides detailed information about the chemical environment of each atom in the molecule. mdpi.com ¹H NMR and ¹³C NMR spectra can confirm the stereochemistry and the geometry of the double bonds within the molecule. researchgate.net For instance, the synthesis and HPLC separation of three double bond isomers of LTA4 methyl ester were described, with their stereochemistry being assigned by ¹H NMR. researchgate.net This level of structural detail is crucial for understanding the biological activity of these molecules.

Spectrophotometric and Fluorometric Assay Development for Enzyme Activity Monitoring Using this compound as a Substrate

LTA4 methyl ester can serve as a substrate in assays designed to monitor the activity of enzymes involved in the leukotriene pathway, such as LTA4 hydrolase. nih.govresearchgate.net The enzymatic conversion of LTA4 (often generated in situ from its methyl ester) to Leukotriene B4 (LTB4) can be monitored. core.ac.uk The aminopeptidase (B13392206) activity of LTA4 hydrolase can also be measured spectrophotometrically using a substrate like l-leucine-p-nitroanilide, where the production of p-nitroaniline is monitored by the increase in absorbance at 405 nm. acs.orgpharmaleads.com Additionally, glutathione (B108866) S-transferase activity, which can utilize leukotrienes, can be assayed spectrophotometrically by monitoring the conjugation of glutathione to a substrate like 1-chloro-2,4-dinitrobenzene (B32670) at 340 nm. core.ac.uk These assays are vital for screening potential enzyme inhibitors and for studying the kinetics of these important enzymes.

Interactive Data Table: Analytical Techniques for this compound

| Technique | Application | Key Parameters/Observations | Reference |

| LC-MS/MS | Quantification and Structural Elucidation | Reversed-phase C18 chromatography, negative ion mode, specific MRM transitions (e.g., m/z 363.3 → 317.2 for derivatives). | mdpi.comnih.govnih.govnih.gov |

| Isotope Dilution MS | Accurate Quantification | Use of deuterated internal standards (e.g., LTA4-d5 methyl ester). | nih.govbertin-bioreagent.comcaymanchem.com |

| GC-MS | Analysis of Derivatized Compound | Derivatization to methyl esters, PFB esters, and/or TMS ethers to increase volatility. | nih.govlipidmaps.orgsemanticscholar.orgnih.gov |

| HPLC-UV | Purity Assessment and Quantification | C18 column, UV detection at λmax ~279-282 nm. | caymanchem.comcaymanchem.comnih.govnih.govvulcanchem.com |

| NMR Spectroscopy | Structural Confirmation | ¹H and ¹³C NMR to determine stereochemistry and double bond geometry. | nih.govmdpi.comresearchgate.net |

| Spectrophotometric Assays | Enzyme Activity Monitoring | Monitoring product formation (e.g., p-nitroaniline at 405 nm) or substrate consumption. | acs.orgpharmaleads.comcore.ac.uk |

Utility of Leukotriene a Methyl Ester As a Mechanistic Probe in Eicosanoid Research

Applications in Enzyme Assay Development and High-Throughput Screening for LTA4H and LTC4S Inhibitors

The stability of LTA₄ methyl ester has been fundamental to the development of reliable in vitro enzyme assays for Leukotriene A₄ hydrolase (LTA4H) and Leukotriene C₄ synthase (LTC4S), the two key enzymes that metabolize LTA₄. creative-enzymes.comatsjournals.org For these assays, LTA₄ is typically prepared fresh by the saponification (hydrolysis) of its methyl ester using a base like lithium hydroxide (B78521) or sodium hydroxide under an inert atmosphere. nih.govmdpi.commdpi.com This process generates the required unstable LTA₄ substrate just prior to its introduction into the reaction mixture, ensuring reproducibility and control over substrate concentration. mdpi.comacs.org

These assays are crucial for identifying and characterizing potential enzyme inhibitors. For example, in vitro inhibition assays for LTA4H involve incubating the recombinant human enzyme with test compounds before adding the freshly prepared LTA₄ substrate. nih.govmdpi.com The product, Leukotriene B₄ (LTB₄), can then be quantified to determine the inhibitor's potency.

Furthermore, these assay principles have been adapted for high-throughput screening (HTS), a critical process in modern drug discovery. An HTS assay for LTC4S inhibitors has been described where the reaction—the conversion of LTA₄ methyl ester to LTC₄ methyl ester—is performed in 96-well plates. google.comgoogle.com The product is then analyzed using reversed-phase high-performance liquid chromatography (HPLC). google.comgoogle.com This format allows for the rapid testing of large compound libraries to identify novel modulators of LTC4S activity. google.com

Table 1: Example Components of In Vitro Assays for LTA4H and LTC4S

| Component | LTA4H Assay | LTC4S Assay | Purpose | Reference |

|---|---|---|---|---|

| Enzyme | Recombinant human LTA4H | Recombinant human LTC4S | Catalyzes the reaction | mdpi.com, google.com |

| Substrate Precursor | LTA₄ methyl ester | LTA₄ methyl ester | Stable source of LTA₄ | mdpi.com, google.com |

| Hydrolysis Agent | 50 mM NaOH in acetone/H₂O | 1 M LiOH in tetrahydrofuran | To generate LTA₄ free acid from its methyl ester | mdpi.com, mdpi.com |

| Co-substrate | Not applicable | Glutathione (B108866) (GSH) | Required for conjugation to LTA₄ | google.com |

| Buffer | 10 mM Sodium phosphate, pH 7.4 | Phosphate-buffered saline (PBS), pH 7.4 | Maintain optimal pH for enzyme activity | mdpi.com, google.com |

| Termination Solution | Not specified | Acetonitrile / MeOH / Acetic acid | To stop the enzymatic reaction | google.com |

| Analysis Method | LTB₄ ELISA kit | Reversed-phase HPLC | To quantify product formation | mdpi.com, google.com |

Use in Investigating the Substrate Specificity and Catalytic Mechanisms of Leukotriene Biosynthetic Enzymes

LTA₄ methyl ester has been instrumental in elucidating the catalytic mechanisms and substrate preferences of leukotriene biosynthetic enzymes. By providing a reliable source of LTA₄, researchers have been able to perform detailed kinetic and structural studies.

Studies on LTA4H have revealed that its epoxide hydrolase activity has a narrow substrate specificity. atsjournals.org Besides the natural substrate LTA₄, only its double-bond isomers, Leukotriene A₃ (LTA₃) and Leukotriene A₅ (LTA₅), are accepted, and they are processed much less efficiently. atsjournals.org Interestingly, studies have also shown that a soluble enzyme found in mammalian plasma can convert the LTA₄ anion but not its methyl ester, highlighting the structural specificity required for enzymatic processing. pnas.org

For LTC4S, LTA₄ generated from its methyl ester has been used in kinetic analyses to determine key catalytic parameters. nih.govrhea-db.org Such studies have allowed for the comparison of catalytic efficiencies between different enzymes. For instance, Microsomal Glutathione S-transferase 2 (MGST2) can also catalyze the formation of LTC₄, but it is approximately 48 times less efficient than the specialized LTC4S enzyme. acs.org The kinetic mechanism for human LTC4S has been characterized as a sequential one. rhea-db.org

The use of LTA₄ methyl ester as a substrate source has also been critical for structural biology. Co-crystallization of LTC4S with product analogs has provided deep insights into its catalytic mechanism, including the role of specific amino acid residues like Trp-116 in substrate binding. nih.gov These structural and mutational analyses, which rely on functional assays using LTA₄, have helped to build a detailed picture of how these enzymes work at a molecular level. nih.gov

Table 2: Selected Kinetic Parameters of Leukotriene Biosynthetic Enzymes Determined Using LTA₄

| Enzyme | Substrate | Kₘ (µM) | Vₘₐₓ (µmol/min/mg) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) | Reference |

|---|---|---|---|---|---|

| Human LTC4S | LTA₄ free acid | 2.5 - 3.6 | 1.2 - 1.3 | 8.7 x 10⁵ | rhea-db.org, acs.org |

| Mouse LTC4S | LTA₄ free acid | 2.5 | 1.2 | Not Reported | rhea-db.org |

| Human LTC4S | LTA₄ methyl ester | 7.6 | 2.5 | Not Reported | rhea-db.org |

| Human MGST2 | LTA₄ free acid | 40 | Not Reported | 1.8 x 10⁴ | acs.org |

Development of Cell-Based Assays for Leukotriene Pathway Activation and Modulation

While LTA₄ methyl ester is essential for cell-free assays, its utility in cell-based assays is indirect. The instability of the LTA₄ free acid makes its direct addition to cell cultures problematic. To circumvent this, innovative cell-based assay systems have been developed that generate LTA₄ in situ. nih.gov One such system involves the co-expression of 5-lipoxygenase (5-LOX) and LTC4S in HEK293 cells. nih.gov When these cells are stimulated and provided with arachidonic acid, they produce LTA₄ via 5-LOX, which is then immediately converted to LTC₄ by the co-expressed LTC4S. nih.gov This approach provides a more physiologically relevant model for studying LTC4S activity and inhibition within a cellular context. nih.gov

These engineered cell lines are powerful tools for confirming the activity of potential inhibitors identified in primary high-throughput screens. For instance, the inhibitory effects of MK-886 and TK04a on LTC4S have been successfully validated using these cell-based systems. nih.gov

Furthermore, these models have been adapted to study transcellular biosynthesis, a process where an intermediate produced by one cell is transferred to and processed by a neighboring cell. nih.govnih.gov Assays have demonstrated that HEK293 cells expressing only LTC4S can convert LTA₄ produced and released by neutrophils or 5-LOX-expressing HEK293 cells into LTC₄. nih.gov This mimics a key physiological process where different cell types collaborate to produce potent lipid mediators. nih.gov

Elucidation of Novel Eicosanoid Biotransformation Pathways

The availability of LTA₄, via its methyl ester, has been crucial for uncovering biotransformation pathways beyond the canonical intracellular synthesis of LTB₄ and LTC₄. A significant finding is the existence of transcellular metabolism, where LTA₄ acts as a mobile intermediate that can be shuttled between cells. caymanchem.comnih.gov Leukocytes, such as neutrophils, are major producers of LTA₄, which they can release. medchemexpress.comcaymanchem.com Neighboring cells that may lack 5-LOX but express downstream enzymes, like platelets, endothelial cells, keratinocytes, and erythrocytes, can take up this exogenous LTA₄ and convert it into bioactive products like LTC₄ or LTB₄. caymanchem.comnih.gov This intercellular communication significantly amplifies the inflammatory signal at a local site.

Another novel pathway was discovered through the incubation of LTA₄ with cell-free mammalian plasma. pnas.org This revealed a soluble enzymatic activity in plasma capable of converting LTA₄ into the potent chemoattractant LTB₄. pnas.org This finding suggests that LTB₄ can be generated within the bloodstream, potentially creating chemotactic gradients that guide leukocytes out of the vasculature and towards sites of inflammation. pnas.org

Additionally, LTA₄ serves as a branch point for the synthesis of another class of lipid mediators: the lipoxins. medchemexpress.comcaymanchem.com Further metabolism of LTA₄ by enzymes like 15-lipoxygenase (15-LO) leads to the formation of lipoxins, which are involved in the resolution of inflammation. medchemexpress.comcaymanchem.com The ability to study these pathways has been greatly facilitated by the use of LTA₄ methyl ester as a stable starting material.

Design of Targeted Probes for Chemical Biology Applications (e.g., affinity-based proteomics)

LTA₄ methyl ester has been adapted for use as a chemical biology probe to directly study its target enzymes. Specifically, radiolabeled versions, such as [³H]LTA₄ methyl ester, have been used in mechanism-based inactivation or "suicide inactivation" studies of LTA4H. researchgate.net

In this process, the enzyme begins to process the substrate as it normally would. However, the reactive LTA₄ intermediate, instead of being fully converted to LTB₄, forms a covalent bond with the enzyme itself, leading to its irreversible inactivation. researchgate.netresearchgate.net Research has shown a direct linear relationship between the amount of [³H]LTA₄ methyl ester incorporated into LTA4H and the loss of its enzymatic activity. researchgate.net This specific labeling confirms that LTA₄ is a mechanism-based inactivator of LTA4H. researchgate.net

This covalent modification of a target enzyme with a substrate-based probe is a foundational technique in chemical biology and affinity-based proteomics. By using a tagged version of LTA₄, it is possible to specifically label, identify, and study LTA4H in complex biological samples. This approach can be used to quantify active enzyme populations and explore enzyme-inhibitor interactions in detail, providing a powerful tool for understanding the regulation of the leukotriene pathway.

Pre Clinical Mechanistic Insights and Target Identification for Therapeutic Modulators

Understanding Disease Pathophysiology Through Leukotriene A Methyl Ester-Mediated Pathways in Experimental Models

The conversion of LTA4 to potent downstream mediators is a critical step in the inflammatory cascade. By using its stable methyl ester analog, researchers can probe the specific contributions of this pathway in various experimental disease models.

Role in Respiratory System Pathologies (e.g., airway hyperresponsiveness in animal models)

The leukotriene pathway is strongly implicated in the pathophysiology of respiratory diseases like asthma and allergic rhinitis. wikipedia.orgnih.gov Leukotrienes, derived from the LTA4 pathway, contribute to airflow obstruction, bronchoconstriction, mucus secretion, and infiltration of inflammatory cells into the airway wall. wikipedia.org

In experimental models, leukotriene D4 (LTD4), a downstream product of LTA4, induces a significant increase in airway resistance in sensitized guinea pigs, demonstrating a state of airway hyperresponsiveness. nih.govcapes.gov.br Studies using N omega-nitro-L-arginine methyl ester (L-NAME) to inhibit nitric oxide synthase in guinea pig tracheas found that the resulting tracheal hyperresponsiveness is mediated by a shift towards the production of leukotrienes. nih.gov This effect was blocked by a 5-lipoxygenase inhibitor, underscoring the central role of the LTA4 pathway. nih.gov Animal models, such as the ovalbumin-sensitized Brown Norway rat, are used to study allergen-induced airway remodeling, where cysteinyl leukotrienes (CysLTs) have been shown to mediate smooth muscle hyperplasia. ersnet.org Furthermore, transcellular metabolism, where LTA4 from one cell type (like a neutrophil) is converted to LTC4 by an adjacent cell (like a platelet), is a key mechanism studied in models of aspirin-exacerbated respiratory disease. ashpublications.org

Involvement in Cardiovascular Mechanistic Studies in Pre-clinical Models

A growing body of preclinical evidence implicates the leukotriene pathway in the pathogenesis of cardiovascular diseases (CVD), including atherosclerosis, myocardial infarction, and stroke. nih.govnih.govnih.gov Animal studies, often using pharmacological or genetic inhibition of the pathway, have been crucial in elucidating these mechanisms. nih.govresearchgate.net

Leukotrienes are thought to promote atherosclerosis by increasing leukocyte chemotaxis, vascular inflammation, and vascular permeability. researchgate.net The conversion of LTA4 to Leukotriene B4 (LTB4) is of particular interest, as LTB4 is a potent pro-inflammatory mediator found in atherosclerotic lesions. researchgate.netresearchgate.net Preclinical models, including various mouse models of atherosclerosis, are used to study how inhibition of the LTA4 pathway can impact disease progression. nih.govresearchgate.net In a rodent model of severe pulmonary arterial hypertension (PAH), macrophages were found to secrete high levels of LTB4 via increased LTA4 hydrolase (LTA4H) activity, suggesting that inhibiting this step could be a therapeutic strategy. google.com Similarly, in 5-LOX knockout mice, treatment with N(G)-nitro-L-arginine methyl ester (L-NAME) showed attenuated vascular smooth muscle cell changes, highlighting the role of the leukotriene pathway in vascular remodeling. researchgate.net

Contribution to Neuroinflammation Mechanisms in Experimental Models

The role of leukotrienes as inflammatory mediators in the central nervous system has gained significant attention, with links to neurodegenerative disorders and chronic neuroinflammation. nih.govwikipedia.org Preclinical investigations in animal models have revealed that a brain-specific increase in leukotriene signaling can accompany chronic neuroinflammation and cognitive deficits. researchgate.net

In experimental models of inflammation, such as zymosan-induced peritonitis in mice and carrageenan-induced pleurisy in rats, inhibitors of the leukotriene pathway have been shown to reduce the inflammatory response and the production of LTB4 and LTC4 in the inflammatory exudates. researchgate.net In the context of neuroinflammation, microglia are considered a primary source of leukotrienes within the brain. Experimental models of Alzheimer's disease and Gulf War Illness demonstrate that cognitive impairment is associated with elevated levels of LTB4 and CysLTs in the brain, alongside the activation of microglia and astrocytes.

Identification of Novel Enzymatic or Receptor Targets for Modulating this compound-Related Processes

Because this compound is an analog of the metabolic branching point LTA4, the key therapeutic targets are the enzymes that convert it and the receptors that mediate the actions of its products. db-thueringen.de

The primary enzymatic targets are:

Leukotriene A4 Hydrolase (LTA4H): This enzyme converts LTA4 into LTB4, a potent chemoattractant for neutrophils. chemeurope.comresearchgate.netjci.org LTA4H is a bifunctional zinc-containing enzyme that also possesses aminopeptidase (B13392206) activity, which is involved in resolving inflammation. db-thueringen.dejci.org

Leukotriene C4 Synthase (LTC4S): This enzyme conjugates LTA4 with glutathione (B108866) to form LTC4, the parent of the cysteinyl leukotrienes (CysLTs). wikipedia.orgdb-thueringen.dejci.org

The primary receptor targets are those that bind the downstream products of LTA4 metabolism:

BLT1 and BLT2 Receptors: These are G protein-coupled receptors for LTB4, mediating its pro-inflammatory and chemotactic effects. nih.govchemeurope.comresearchgate.net

CysLT1 and CysLT2 Receptors: These are receptors for the CysLTs (LTC4, LTD4, and LTE4). nih.govwikipedia.org Their activation leads to effects like smooth muscle contraction and increased vascular permeability, which are hallmarks of asthma. wikipedia.orgchemeurope.com

Modulating these specific enzymes and receptors allows for precise intervention in the inflammatory cascade initiated by LTA4.

Development of Pre-clinical Models for Investigating Leukotriene Pathway Dysregulation

A variety of preclinical models have been developed to investigate the dysregulation of the leukotriene pathway in different diseases. These models are essential for understanding pathophysiology and for testing potential therapeutic interventions. This compound serves as a valuable tool in these systems to probe the consequences of LTA4 metabolism. scbt.comscbt.com

Interactive Data Table: Preclinical Models of Leukotriene Pathway Dysregulation

| Disease Area | Experimental Model | Key Findings Related to Leukotriene Pathway | Citations |

|---|---|---|---|

| Respiratory | Guinea pig model of allergic rhinitis | Demonstrates nasal hyperresponsiveness to LTD4, linked to vasodilation and nitric oxide production. | nih.gov, capes.gov.br |

| Brown Norway rat model of allergen-induced asthma | CysLTs mediate airway smooth muscle and epithelial remodeling via the CysLT1 receptor. | ersnet.org | |

| Mouse model of aspirin-exacerbated respiratory disease (AERD) | Platelet-adherent leukocytes drive CysLT overproduction through transcellular conversion of LTA4. | ashpublications.org | |

| Cardiovascular | Mouse models of atherosclerosis | The 5-LO/leukotriene pathway promotes atherosclerosis development. | researchgate.net, nih.gov, nih.gov |

| Rat model of pulmonary arterial hypertension (PAH) | Macrophage-derived LTB4, produced via LTA4H, drives PAH progression. | google.com | |

| Rat model of pre-eclampsia (L-NAME induced) | Leukotriene receptor antagonists can ameliorate pre-eclampsia-like symptoms. | ||

| Inflammation | Rat model of carrageenan-induced pleurisy | Demonstrates the role of leukotrienes in acute inflammation and exudate formation. | researchgate.net |

| Mouse model of zymosan-induced peritonitis | Inhibition of leukotriene synthesis reduces inflammatory cell infiltration and vascular permeability. | researchgate.net | |

| Neuroinflammation | Animal models of neurodegenerative disease | Increased leukotriene signaling is linked to neuroinflammation and cognitive impairment. | nih.gov, wikipedia.org |

Mechanistic Exploration of Potential Therapeutic Interventions Aimed at this compound Metabolic Enzymes (e.g., LTA4H, LTC4S inhibitors)

Targeting the enzymes that metabolize LTA4 is a primary strategy for therapeutic intervention. Inhibitors of LTA4H and LTC4S can prevent the formation of potent pro-inflammatory leukotrienes. nih.govjci.org

A key mechanistic insight is that inhibiting these downstream enzymes can cause a "lipid mediator class-switch." nih.gov By blocking the conversion of LTA4 to LTB4 or LTC4, the available LTA4 can be shunted towards the synthesis of anti-inflammatory mediators, such as Lipoxin A4. nih.govjci.orgnih.gov This dual effect—blocking pro-inflammatory signals while promoting pro-resolving ones—makes these enzymes highly attractive therapeutic targets. nih.gov

LTA4H Inhibitors: These compounds block the formation of LTB4. Early examples included bestatin (B1682670) and captopril. jci.org More recent and selective inhibitors have been developed and tested in preclinical models. db-thueringen.de A significant development is the creation of inhibitors like ARM1, which can selectively block LTB4 synthesis while sparing the enzyme's anti-inflammatory peptidase activity. jci.org

LTC4S Inhibitors: These compounds prevent the synthesis of CysLTs. They are explored for their potential in treating CysLT-driven diseases like asthma. Several potent and selective inhibitors are under investigation. nih.gov

Interactive Data Table: Preclinical Findings on LTA4 Metabolic Enzyme Inhibitors

| Inhibitor Class | Target Enzyme | Mechanism of Action | Key Preclinical Findings | Citations |

|---|---|---|---|---|

| LTA4H Inhibitors | Leukotriene A4 Hydrolase (LTA4H) | Prevents conversion of LTA4 to pro-inflammatory LTB4. Can induce a class-switch to produce anti-inflammatory lipoxins. | Reduce inflammation in various animal models. Selective inhibitors can spare the enzyme's beneficial peptidase activity. | jci.org, nih.gov, db-thueringen.de |

| LTC4S Inhibitors | Leukotriene C4 Synthase (LTC4S) | Prevents conjugation of LTA4 with glutathione, blocking the synthesis of all cysteinyl-leukotrienes (LTC4, LTD4, LTE4). | Effective at inhibiting CysLT production in cellular assays and relevant in models of asthma and allergic inflammation. | db-thueringen.de, nih.gov |

| Dual FLAP/sEH Inhibitors | FLAP and soluble Epoxide Hydrolase (sEH) | Indirectly affects LTA4 metabolism by inhibiting the 5-LOX activating protein (FLAP), reducing all leukotriene synthesis. | Diflapolin is a target-specific dual inhibitor with strong potency and anti-inflammatory effects in animal models. | nih.gov |

Q & A

Q. What experimental methodologies are recommended for synthesizing leukotriene A methyl ester with high purity?

- This compound synthesis typically involves enzymatic or chemical modification of precursor molecules like arachidonic acid. Transesterification processes, optimized using response surface methodology (RSM), can achieve high methyl ester content (e.g., 90–95% purity). Key parameters include reaction temperature (40–60°C), catalyst concentration (1–2% NaOH/KOH), and molar ratios of reactants (e.g., methanol-to-oil ratio of 6:1) . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical to isolate the ester form and remove byproducts .

Q. How can researchers verify the structural identity and purity of this compound?

- Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve characteristic peaks (e.g., methyl ester signals at δ 3.6–3.7 ppm and conjugated diene systems in leukotriene backbones). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C₂₃H₃₈O₃ for LTA4 methyl ester). Purity is assessed via HPLC with UV detection (λ = 270–280 nm for conjugated dienes) and thin-layer chromatography (TLC) using iodine vapor staining .

Q. What are the solubility and stability considerations for this compound in experimental settings?

- The methyl ester form enhances lipid solubility compared to free-acid leukotrienes. For in vitro studies, dissolve in ethanol or DMSO (stock solutions: 10–20 mM), then dilute in buffer (e.g., PBS with 0.1% BSA). Avoid aqueous storage; store aliquots at –80°C under inert gas (argon) to prevent oxidation. Stability tests under varying pH (6.5–7.4) and temperature (–20°C vs. 4°C) are essential to validate degradation rates .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for this compound synthesis using statistical modeling?

- Response surface methodology (RSM) with central composite design (CCD) is effective. For example, a 3-factor CCD evaluates temperature (40–60°C), catalyst concentration (0.5–2.5%), and reaction time (1–4 hours). ANOVA analysis identifies significant variables, and desirability functions predict optimal conditions (e.g., 55°C, 1.5% KOH, 2.5 hours) to maximize yield (≥90%) . Kinetic studies (e.g., pseudo-first-order models) further refine rate constants and activation energy .

Q. What strategies resolve contradictions in reported bioactivity data for this compound analogs?

- Discrepancies in potency (e.g., pro-inflammatory vs. anti-inflammatory effects) may arise from isomerization during synthesis or cell-specific metabolism. Validate compound integrity via LC-MS before assays. Use genetic knockout models (e.g., 5-lipoxygenase-deficient cells) to isolate direct effects. Meta-analyses of published data, stratified by experimental conditions (e.g., dose, cell type), can identify confounding variables .

Q. How do researchers design studies to assess this compound’s role in lipid mediator cross-talk?

- Co-incubation experiments with cyclooxygenase (COX) and lipoxygenase (LOX) inhibitors (e.g., indomethacin, zileuton) in immune cells (e.g., neutrophils, macrophages) quantify pathway interactions. Lipidomics profiling (LC-MS/MS) tracks shifts in prostaglandins, leukotrienes, and resolvins. Time-course analyses (0–24 hours) differentiate acute vs. chronic signaling effects .

Q. What analytical methods detect and quantify this compound in complex biological matrices?

- Solid-phase extraction (SPE) with C18 cartridges enriches leukotrienes from plasma/tissue homogenates. Quantify via LC-ESI-MS/MS in multiple reaction monitoring (MRM) mode, targeting transitions like m/z 335 → 195 (LTA4 methyl ester). Isotope-labeled internal standards (e.g., deuterated analogs) correct for matrix effects. Limit of detection (LOD) typically ranges 0.1–1 ng/mL .

Methodological Best Practices

- Reproducibility : Document reaction parameters (e.g., stirring rate, solvent grade) and equipment (e.g., static mixer reactors) to enable replication .

- Data Reporting : Use standardized units (e.g., % yield, μM IC₅₀) and publish raw data in supplementary materials for meta-analyses .

- Ethical Compliance : Disclose conflicts of interest (e.g., funding from pharmaceutical companies) and adhere to institutional guidelines for compound handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products